N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-20-16-9-15(6-7-17(16)25-18(20)21)26(22,23)19-10-14-8-12-4-2-3-5-13(12)11-24-14/h2-7,9,14,19H,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRJLROIRINPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CC4=CC=CC=C4CO3)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the isochroman-3-ylmethyl precursor, followed by its reaction with 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to scale up the synthesis while maintaining the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to therapeutic effects, such as the reduction of cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Structural and Functional Analogues
The benzo[d]oxazole sulfonamide scaffold is shared among several derivatives, with variations in substituents influencing physicochemical and biological properties. Key comparisons include:
Compound 13e (Triazole-Tetrahydrofuran Derivative)
- Structure : 3-((1-(2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide .
- Key Differences: Replaces the isochroman group with a triazole-linked tetrahydrofuran moiety. Incorporates a dihydropyrimidinone fragment, which may confer dual inhibition of carbonic anhydrase and telomerase.
N-(3-Ethylbenzo[d]isoxazol-5-yl) Sulfonamide
- Structure : Ethyl-substituted benzo[d]isoxazole sulfonamide .
- Key Differences :
- Replaces the benzo[d]oxazole core with a benzo[d]isoxazole ring.
- Ethyl substituent at position 3 introduces steric bulk, possibly altering enzyme binding.
- Inference : The isoxazole ring may reduce metabolic stability compared to the oxazole core due to differences in electron distribution.
Core Structure (3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide)
- Structure : Unsubstituted benzo[d]oxazole sulfonamide (Molecular weight: 228.23) .
- Key Differences :
- Lacks the isochroman-3-ylmethyl group.
Physicochemical and Pharmacological Properties
Key Observations :
- Biological Targets : While Compound 13e demonstrates dual enzyme inhibition, the target compound’s isochroman group may redirect activity toward neurological or anti-inflammatory targets due to structural resemblance to benzodiazepines or serotonin modulators.
Biological Activity
N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity based on various research findings.
The compound can be characterized by the following chemical properties:
- Molecular Formula : C16H17N3O4S
- Molecular Weight : 351.39 g/mol
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanism involves the inhibition of microtubule polymerization, which is crucial for cell division. This action leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .
Anticancer Activity
The biological evaluation of related 1,3-oxazole sulfonamides has shown promising results against the NCI-60 human tumor cell lines. These compounds demonstrated:
- Growth Inhibition : Many derivatives exhibited GI50 values in the low micromolar to nanomolar range, indicating strong antiproliferative effects.
- Selectivity : Certain compounds showed high specificity towards leukemia cell lines, with mean GI50 values reported as low as 44.7 nM for potent inhibitors .
Table 1: Anticancer Activity Data
| Compound | Mean GI50 (nM) | Cell Line Type |
|---|---|---|
| Compound A | 48.8 | Leukemia |
| Compound B | 44.7 | Leukemia |
| Compound C | 100 | Solid Tumor |
Case Studies
- Study on Microtubule Inhibition : A study focused on the microtubule-binding properties of related sulfonamides demonstrated their ability to induce microtubule depolymerization, leading to effective growth inhibition in cancer cells. The study highlighted that these compounds could serve as potential leads for developing new anticancer therapies .
- In Vivo Studies : Additional in vivo studies are needed to fully understand the pharmacodynamics and pharmacokinetics of this compound. Preliminary data suggest that compounds with similar structures have shown efficacy in xenograft models, indicating potential for clinical application .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for the preparation of N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Sulfonamide bond formation : Reaction of benzo[d]oxazole intermediates with sulfonyl chlorides under basic conditions (e.g., pyridine in DCM at 43°C) .
- Isochroman ring functionalization : Alkylation or reductive amination using isochroman-3-ylmethyl derivatives, often catalyzed by palladium or other transition metals .
- Optimization : Yield improvements are achieved by controlling reaction temperature, solvent polarity (e.g., DCM or 1,4-dioxane), and stoichiometry of reagents like DMF-DMA (dimethylformamide dimethyl acetal) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to verify substituent positions and stereochemistry, particularly for the isochroman and benzoxazole moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, essential for detecting impurities .
- Chromatography : HPLC or TLC with UV detection ensures purity, especially after recrystallization from ethanol/water mixtures .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
- Engineering Controls : Perform reactions in fume hoods to avoid inhalation of fine particles or vapors .
- Waste Disposal : Follow institutional guidelines for sulfonamide-containing waste, avoiding aqueous disposal without neutralization .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of derivatives with modified isochroman or benzoxazole substituents?
- Methodological Answer :
- Catalytic Systems : Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) improves efficiency in forming heterocyclic cores .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) favor cyclization .
- Temperature Gradients : Stepwise heating (e.g., 80°C for hydroxylamine-mediated steps, 100°C for DMF-DMA reactions) minimizes side products .
Q. What strategies resolve contradictions in reported biological activity data, such as conflicting IC50 values across studies?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for variables like serum concentration and incubation time .
- Molecular Docking : Compare binding affinities to target proteins (e.g., cyclooxygenase or kinases) using software like AutoDock Vina to reconcile discrepancies .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregate data from multiple studies, accounting for batch effects .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- pH Stability Tests : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C, monitored via HPLC. The sulfonamide group is prone to hydrolysis in acidic conditions, requiring neutral pH in biological assays .
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures, guiding storage conditions (e.g., –20°C for long-term stability) .
Q. What computational approaches are effective for predicting biological targets or off-target interactions?
- Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger’s Phase to map electrostatic and hydrophobic features aligned with known kinase inhibitors .
- Machine Learning : Train models on ChEMBL datasets to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, reducing experimental attrition .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
